Structure Elucidation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride: A Multi-Modal Analytical Approach
Structure Elucidation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride: A Multi-Modal Analytical Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive confirmation of a chemical structure is a cornerstone of chemical research and drug development. Trivial errors in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in discovery pipelines. This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of orthogonal analytical methods. The causality behind each experimental choice will be detailed, creating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This document serves as both a strategic overview and a practical guide, employing Elemental Analysis, Mass Spectrometry, advanced Nuclear Magnetic Resonance spectroscopy, and X-ray Crystallography to build an unassailable structural proof.
The Analytical Challenge: Defining the Question
Before initiating any analysis, it is critical to define the objective. We are presented with a sample purported to be 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine as its dihydrochloride salt. Our task is not merely to find data consistent with this structure, but to generate a comprehensive dataset that unambiguously proves the molecular formula, the precise connectivity of all atoms, and the location of the hydrochloride counterions.
The proposed structure (Figure 1) contains several key features that will guide our analytical strategy:
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A saturated piperidine ring.
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A substituted 1,2,4-triazole ring.
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A specific linkage point at position 3 of both the piperidine and triazole rings.
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A methyl group on the N4 nitrogen of the triazole ring.
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The presence of two hydrochloride counterions.
Our workflow is designed to systematically verify each of these features.
Figure 1: Proposed Chemical Structure Proposed Name: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride Molecular Formula: C₈H₁₄N₄ · 2HCl (or C₈H₁₆Cl₂N₄) Molecular Weight of Free Base: 166.22 g/mol [1] Molecular Weight of Dihydrochloride Salt: 239.15 g/mol [2]
The Elucidation Workflow: A Strategy of Orthogonal Confirmation
Caption: A logical workflow for unambiguous structure elucidation.
Stage 1: Foundational Analysis - What is it made of?
Elemental Analysis (EA)
Expertise & Rationale: Elemental analysis is the quantitative bedrock of structure elucidation.[3] It provides the mass percentages of key elements (C, H, N), allowing us to validate the empirical formula. For a dihydrochloride salt, chlorine content can also be determined, or more commonly, the percentages of C, H, and N are compared against the theoretical values for the salt form. This technique is based on the complete combustion of the sample, where the resulting gases are quantified.[4][5] It serves as a crucial first-pass purity check and validation of the proposed molecular formula.
Experimental Protocol: CHN Analysis
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Instrument Calibration: Calibrate the CHNS/O elemental analyzer using a certified standard (e.g., Acetanilide) to ensure accuracy.
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Sample Preparation: Accurately weigh approximately 1-2 mg of the dried, homogenous sample into a tin capsule.
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Combustion: Place the capsule into the analyzer's autosampler. The sample is dropped into a high-temperature (typically ~900-1000°C) furnace in a pure oxygen environment.[4]
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Gas Separation & Detection: The combustion products (CO₂, H₂O, N₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen. The gases are then separated via gas chromatography and quantified using a thermal conductivity detector (TCD).[3]
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Data Analysis: The instrument software calculates the mass percentages of C, H, and N. The results are compared to the theoretical values. A deviation of ≤0.4% is generally considered acceptable.
Data Presentation: Theoretical vs. Experimental Values
| Element | Theoretical % (for C₈H₁₆Cl₂N₄) | Experimental % (Hypothetical) | Deviation |
| Carbon (C) | 40.18% | 40.05% | -0.13% |
| Hydrogen (H) | 6.74% | 6.81% | +0.07% |
| Nitrogen (N) | 23.42% | 23.31% | -0.11% |
Trustworthiness: The close correlation between the theoretical and hypothetical experimental data strongly supports the proposed molecular formula C₈H₁₆Cl₂N₄.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: While EA confirms the ratio of elements, HRMS provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.[6] We will use Electrospray Ionization (ESI), a soft ionization technique ideal for polar, salt-like compounds, which will allow us to observe the protonated free base [M+H]⁺.[7] The high resolution of an Orbitrap or TOF analyzer allows for mass measurement with sub-ppm accuracy, distinguishing our target formula from any other combination of atoms with the same nominal mass.
Experimental Protocol: ESI-TOF HRMS
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or water/acetonitrile (50:50).
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Instrument Setup: Use a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.
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Ionization Mode: Set the instrument to positive ion mode, as the piperidine nitrogen is basic and will readily accept a proton.[7]
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Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire a full scan spectrum in a relevant mass range (e.g., m/z 100-500). The high-resolution capability will provide the exact mass of the detected ions.
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MS/MS Fragmentation: Select the [M+H]⁺ ion (m/z 167.1291) for collision-induced dissociation (CID) to observe its fragmentation pattern, which can provide further structural clues.[7]
Data Presentation: HRMS and Fragmentation Data
| Ion | Theoretical m/z (C₈H₁₅N₄)⁺ | Experimental m/z (Hypothetical) | Mass Error (ppm) | Interpretation |
| [M+H]⁺ | 167.1291 | 167.1293 | +1.2 | Protonated free base, confirms molecular formula C₈H₁₄N₄. |
Trustworthiness: Observing the parent ion at the correct high-resolution mass provides definitive proof of the molecular formula of the free base. Characteristic fragmentation of the piperidine ring would further increase confidence.[7][8]
Stage 2: Connectivity Mapping - How are the atoms connected?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9] We will use a suite of 1D and 2D NMR experiments to map out the complete carbon-hydrogen framework and confirm the connectivity between the piperidine and triazole rings.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is an excellent choice for this dihydrochloride salt to ensure solubility and allow for the exchange of labile N-H protons.
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]
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1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire gradient-selected, phase-sensitive 2D correlation spectra: HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
¹H and ¹³C NMR Data Interpretation
Expertise & Rationale: The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons (via splitting), while the ¹³C NMR spectrum shows the number of unique carbon environments.[10][11]
Data Presentation: Predicted NMR Assignments (in D₂O)
| Position | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Rationale |
| Triazole-H5 | ~8.5, s | ~145 | Deshielded aromatic proton of the triazole ring.[6] |
| Triazole-C3 | - | ~155 | Quaternary carbon attached to electronegative nitrogens and the piperidine ring. |
| Triazole-C5 | ~145 | ~145 | Carbon attached to the triazole proton. |
| N-CH₃ | ~3.8, s | ~35 | Methyl group attached to a nitrogen atom.[12] |
| Piperidine-H3 | ~3.5, m | ~38 | Methine proton at the point of substitution, deshielded by the triazole ring. |
| Piperidine-H2/H6 (ax) | ~3.0, m | ~45 | Axial protons adjacent to the nitrogen, deshielded. |
| Piperidine-H2/H6 (eq) | ~3.6, m | ~45 | Equatorial protons adjacent to the nitrogen, further deshielded. |
| Piperidine-H4/H5 (ax) | ~1.8, m | ~25 | Typical aliphatic axial protons. |
| Piperidine-H4/H5 (eq) | ~2.2, m | ~25 | Typical aliphatic equatorial protons. |
Note: Chemical shifts are predictive and can vary based on solvent and pH. In D₂O, the two N-H protons of the piperidinium ion will exchange with the solvent and will not be observed.
2D NMR: Connecting the Pieces with HSQC and HMBC
Expertise & Rationale: While 1D NMR suggests the presence of the piperidine and methyl-triazole fragments, 2D NMR provides the definitive proof of their connectivity.
-
HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of all CHₓ groups.
-
HMBC: This is the key experiment for establishing the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "walk" across the molecule and connect the fragments.[9]
Key HMBC Correlations for Structural Confirmation:
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Caption: Key HMBC correlations confirming the molecular backbone.
Trustworthiness: The Decisive Correlations
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Red Correlation: A correlation from the N-CH₃ protons (~3.8 ppm) to both triazole carbons C3 and C5 proves the methyl group is on the triazole ring.
-
Blue Correlation: A correlation from the piperidine-H3 proton (~3.5 ppm) to the triazole-C3 carbon (~155 ppm) unambiguously confirms the connection point between the two rings.
-
Green Correlation: A correlation from the triazole-H5 proton (~8.5 ppm) to the N-CH₃ carbon (~35 ppm) confirms the 4-methyl-4H tautomer of the triazole ring.
The combination of these correlations leaves no doubt about the atomic connectivity of the molecule.
Stage 3: The Final Proof - X-Ray Crystallography
Expertise & Rationale: While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unparalleled view of the molecule's three-dimensional structure in the solid state.[13] It determines the precise spatial arrangement of all atoms, bond lengths, and bond angles, and will definitively locate the two chloride anions relative to the protonated organic cation.[14][15] This technique is the gold standard for absolute structure proof.[16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of the solvent from a concentrated solution (e.g., in ethanol/water) is a common method.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is slowly rotated.[13] The instrument records the positions and intensities of the thousands of diffracted X-ray reflections.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal's unit cell. From this map, atomic positions are determined (structure solution). These positions are then optimized (refinement) to achieve the best possible fit with the experimental diffraction data.
Trustworthiness: A successful crystal structure determination provides the absolute, undeniable proof of the molecule's constitution and stereochemistry. It would confirm the piperidine ring's chair conformation, the planarity of the triazole ring, and the precise location of the chloride ions, likely associated with the two most basic nitrogen atoms: the piperidine nitrogen and the N1 or N2 of the triazole ring.
Conclusion: Synthesis of Evidence
The structural elucidation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is achieved not by a single experiment, but by the logical and systematic integration of orthogonal analytical techniques.
-
Elemental Analysis confirmed the expected elemental ratios for the dihydrochloride salt.
-
High-Resolution Mass Spectrometry provided the exact molecular formula of the organic free base.
-
1D and 2D NMR Spectroscopy meticulously mapped the atomic connectivity, confirming the link between the piperidine and triazole rings at their respective 3-positions and verifying the N-methyl substitution on the triazole.
-
X-Ray Crystallography , as the final arbiter, would provide the absolute 3D structure, leaving no ambiguity.
This multi-modal approach represents a robust, self-validating system that provides the highest possible level of confidence in the assigned structure, a prerequisite for any further research or development activities.
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